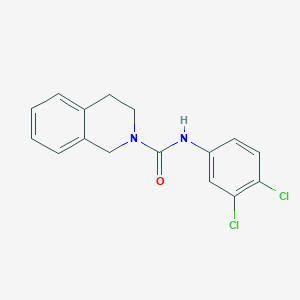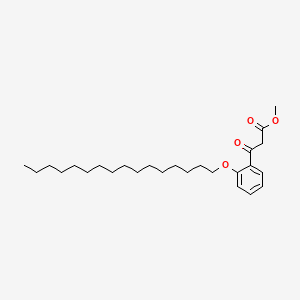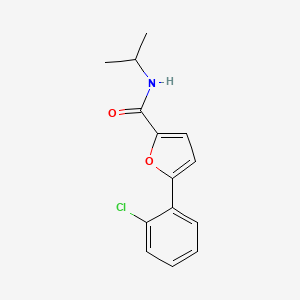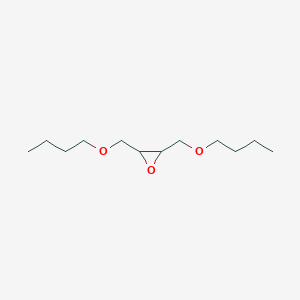![molecular formula C15H12N2O3 B11963274 1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine](/img/structure/B11963274.png)
1-(furan-2-yl)-N-[(E)-furan-2-ylmethylidene]-N'-[(Z)-furan-2-ylmethylidene]methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrofuramide is a crystalline compound formed by the condensation of three molar equivalents of furfural with two molar equivalents of ammonia . It is characterized by its diimine structure with three pendant furanyl rings. The compound has a melting point of 118-119°C and is known for its versatility in various applications, including rubber additives, pharmaceutical intermediates, preservatives, and rodenticides .
Vorbereitungsmethoden
Hydrofuramide was first synthesized in 1960 by Kapur through the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of furfural and ammonia, resulting in the formation of hydrofuramide crystals. Industrial production methods typically follow similar reaction conditions, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
Hydrofuramide undergoes several types of chemical reactions, primarily due to its reactive imine double bonds. Some of the notable reactions include:
Reduction: The imine double bonds can be easily reduced.
Catalytic Hydrogenation: Using Raney nickel in the presence of ammonia in ethanol, hydrofuramide can be hydrogenated to produce mixtures of furfurylamine and difurfurylamine.
Lithium Aluminium Hydride Reduction: This reaction yields furfurin, a tetracyclic compound.
Wissenschaftliche Forschungsanwendungen
Hydrofuramide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of hydrofuramide involves its reactive imine double bonds, which can undergo reduction and hydrogenation reactions. These reactions lead to the formation of various amine derivatives, which can interact with biological targets and pathways. For instance, the reduction products of hydrofuramide have shown potential antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
Hydrofuramide can be compared with other similar compounds, such as:
Furfurylamine: A primary amine derived from furfural, used in the production of pharmaceuticals, pesticides, and resins.
Difurfurylamine: Another derivative of furfural, used in similar applications as furfurylamine.
Tri-furfurylamine: A tertiary amine formed through the hydrogenation of hydrofuramide, used in various industrial applications.
Hydrofuramide stands out due to its unique diimine structure and its versatility in undergoing various chemical reactions, making it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C15H12N2O3 |
|---|---|
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
(E)-1-(furan-2-yl)-N-[furan-2-yl-[(Z)-furan-2-ylmethylideneamino]methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H/b16-10-,17-11+ |
InChI-Schlüssel |
CYGDSXFTXXFMNI-VRNBXGKJSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/C(C2=CC=CO2)/N=C\C3=CC=CO3 |
Kanonische SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Tert-butylphenyl)sulfanyl]propanoic acid](/img/structure/B11963203.png)




![N-[4-(Methylsulfanyl)phenyl]-N'-phenylurea](/img/structure/B11963224.png)
![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11963232.png)




![(4E)-4-[[(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B11963261.png)
![3-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}-4-methoxybenzenesulfonyl fluoride](/img/structure/B11963271.png)
![3-[[4-[(3-Carboxyphenyl)iminomethyl]phenyl]methylideneamino]benzoic acid](/img/structure/B11963278.png)
